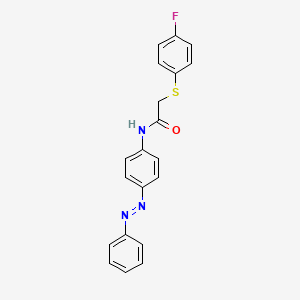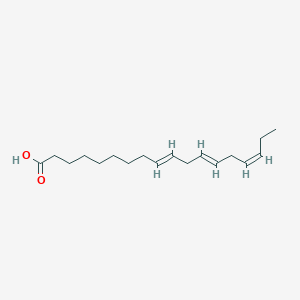
9E,12E,15Z-octadecatrienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9E,12E,15Z-octadecatrienoic acid: is a polyunsaturated fatty acid with the molecular formula C18H30O2 α-linolenic acid and is commonly found in plant oils. This compound is essential for human health and plays a crucial role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: 9E,12E,15Z-octadecatrienoic acid can be synthesized through the isomerization of linoleic acid using specific catalysts and reaction conditions.
Biological Synthesis: It can also be produced through the enzymatic conversion of linoleic acid by desaturase enzymes in plants.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9E,12E,15Z-octadecatrienoic acid undergoes oxidation to form hydroperoxides and other oxidation products.
Reduction: It can be reduced to form saturated fatty acids under specific conditions.
Substitution: The compound can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are used for reduction reactions.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products:
Oxidation Products: Hydroperoxides, aldehydes, and ketones.
Reduction Products: Saturated fatty acids.
Substitution Products: Various substituted fatty acid derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 9E,12E,15Z-octadecatrienoic acid is used as a precursor in the synthesis of complex organic molecules.
Biology:
Cell Membrane Composition: It is an essential component of cell membranes, influencing their fluidity and function.
Medicine:
Anti-inflammatory Properties: The compound has been studied for its anti-inflammatory effects and potential therapeutic applications.
Cardiovascular Health: It is known to have beneficial effects on cardiovascular health by reducing cholesterol levels and improving heart function.
Industry:
Nutraceuticals: this compound is used in the production of dietary supplements and functional foods.
Cosmetics: It is also used in cosmetic formulations for its skin-nourishing properties.
Mechanism of Action
Molecular Targets and Pathways:
Anti-inflammatory Pathways: 9E,12E,15Z-octadecatrienoic acid inhibits the production of pro-inflammatory cytokines and modulates the activity of enzymes involved in inflammation.
Lipid Metabolism: It influences lipid metabolism by regulating the expression of genes involved in fatty acid synthesis and degradation.
Comparison with Similar Compounds
Linoleic Acid: Another polyunsaturated fatty acid with two double bonds, differing in the position of the double bonds.
Gamma-Linolenic Acid: A polyunsaturated fatty acid with three double bonds, but with a different configuration and position of the double bonds.
Uniqueness:
Double Bond Configuration: The unique configuration of double bonds in 9E,12E,15Z-octadecatrienoic acid gives it distinct chemical and biological properties.
Health Benefits: Its specific anti-inflammatory and cardiovascular benefits set it apart from other similar fatty acids.
Properties
CAS No. |
21661-11-0 |
|---|---|
Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(9E,12E,15Z)-octadeca-9,12,15-trienoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3-,7-6+,10-9+ |
InChI Key |
DTOSIQBPPRVQHS-YSFKBSJESA-N |
Isomeric SMILES |
CC/C=C\C/C=C/C/C=C/CCCCCCCC(=O)O |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imino-[2-(2-methoxycarbonylphenyl)-2-oxoethylidene]azanium](/img/structure/B14152102.png)
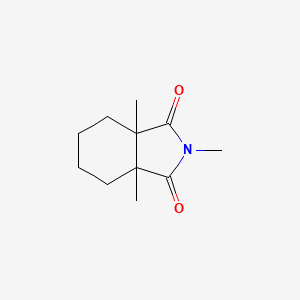
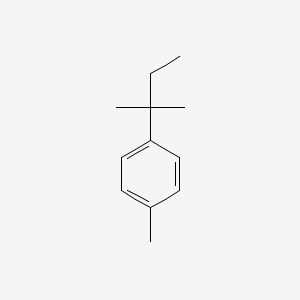

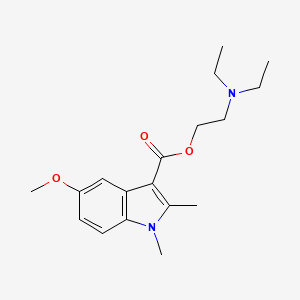
![N-{2-[bis(naphthalen-2-ylsulfonyl)amino]phenyl}acetamide](/img/structure/B14152110.png)
![3-(3,5-Dimethylpyrazol-1-yl)-5-methyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B14152119.png)
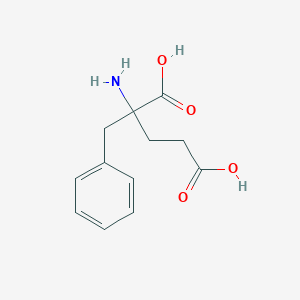

![4-Methylbenzenesulfonic acid [3-methyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] ester](/img/structure/B14152136.png)
